3,6-Anhydro-D-galactose chemical structure and properties
3,6-Anhydro-D-galactose chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Anhydro-D-galactose is a naturally occurring monosaccharide and a key structural component of various polysaccharides found in red algae, most notably carrageenan and agar. This anhydro sugar, formed by an ether linkage between the third and sixth carbons of a galactose unit, possesses unique chemical properties and exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its potential applications span from a valuable chiral building block in organic synthesis to a bioactive molecule with anticancer and immunomodulatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for the study of 3,6-Anhydro-D-galactose.
Chemical Structure and Properties
3,6-Anhydro-D-galactose is a derivative of D-galactose, characterized by an intramolecular ether bridge. This structural feature imparts significant conformational rigidity and influences its chemical reactivity and biological function. Two diastereomeric forms, the D- and L-isomers, exist in nature, with 3,6-Anhydro-L-galactose being a primary constituent of agarose.
The IUPAC name for 3,6-Anhydro-D-galactose is (2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde.[1] It is classified as an aldehyde and an anhydrohexose and is functionally related to D-galactose.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-Anhydro-D-galactose is presented in the table below. It is important to note that some of these properties, particularly the boiling point, are predicted values due to the compound's thermal instability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₅ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| CAS Number | 14122-18-0 | [2][3] |
| Appearance | White powder (in solid form) | Inferred from general properties |
| Boiling Point | 379.1 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 164.5 °C (Predicted) | N/A |
| Solubility | Soluble in water | Inferred from experimental protocols |
| Specific Optical Rotation | Data not readily available | N/A |
Biological Significance and Signaling Pathways
3,6-Anhydro-D-galactose is not merely a structural component of algal polysaccharides but also exhibits notable biological activities. Research has highlighted its potential as an anticancer agent and its involvement in specific metabolic and signaling pathways.
Anticancer Potential
In silico studies have suggested that 3,6-Anhydro-D-galactose may possess anticancer properties, particularly against breast cancer.[4] These computational analyses indicate that the molecule has favorable pharmacokinetic properties and low toxicity.[4] Molecular docking studies have shown a strong binding affinity of 3,6-Anhydro-D-galactose to key molecular targets in cancer cells, such as hexokinase 2 (HK2) and heat shock protein A5 (HSPA5), suggesting a potential to disrupt cancer cell metabolism and stress response.[4]
Metabolic Pathway in Microorganisms
Carrageenan-degrading microorganisms have evolved a specific metabolic pathway to utilize 3,6-Anhydro-D-galactose as a carbon source. This pathway involves a series of enzymatic reactions that convert 3,6-Anhydro-D-galactose into intermediates of central metabolism. The key steps in this pathway are:[5]
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Oxidation: 3,6-Anhydro-D-galactose is oxidized to 3,6-anhydro-D-galactonate.
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Dehydration: 3,6-anhydro-D-galactonate is converted to 2-keto-3-deoxy-D-galactonate (D-KDGal).
-
Phosphorylation: D-KDGal is phosphorylated to 2-keto-3-deoxy-6-phospho-D-galactonate.
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Cleavage: 2-keto-3-deoxy-6-phospho-D-galactonate is cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which then enter glycolysis.
The genes responsible for these enzymatic steps are often clustered in what is referred to as the dan operon (for 3,6-D-anhydro-galactose).[5]
Immunomodulatory Effects of the L-Isomer
While this guide focuses on the D-isomer, it is noteworthy that its stereoisomer, 3,6-Anhydro-L-galactose, has been shown to possess immunosuppressive properties. It has been found to inhibit the proliferation of mouse lymphocytes by attenuating the JAK-STAT growth factor signal transduction pathway and causing G1-S cell cycle arrest.[6][7] This highlights the potential for this class of anhydro sugars to modulate immune responses, a promising area for further investigation for both isomers.
Experimental Protocols
The isolation and analysis of 3,6-Anhydro-D-galactose are crucial for its study and application. The following sections detail common experimental methodologies.
Production from κ-Carrageenan
3.1.1. Acid-Catalyzed Hydrolysis
This method involves the use of an acid catalyst to break down the glycosidic linkages in κ-carrageenan to release 3,6-Anhydro-D-galactose.
-
Materials:
-
κ-carrageenan
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Hydrochloric acid (HCl) or other suitable acid catalysts
-
Deionized water
-
Reaction vessels (e.g., sealed ampules or reactor)
-
Heating apparatus (e.g., oven or water bath)
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Filtration system (e.g., 0.45 µm PTFE filter)
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Silica (B1680970) gel for chromatography (for purification)
-
-
Protocol:
-
Prepare a solution of κ-carrageenan in deionized water (e.g., 2% w/v).
-
Add the acid catalyst to the desired concentration (e.g., 0.2 M HCl).
-
Seal the reaction vessel and heat at a controlled temperature (e.g., 100 °C) for a specific duration (e.g., 30 minutes).
-
After the reaction, rapidly cool the mixture in an ice-water bath to stop the hydrolysis.
-
Filter the hydrolysate to remove any insoluble material.
-
The resulting solution contains 3,6-Anhydro-D-galactose along with other hydrolysis products.
-
For purification, the hydrolysate can be subjected to silica gel chromatography.
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3.1.2. Enzymatic Hydrolysis
Enzymatic hydrolysis offers a more specific and milder approach to producing 3,6-Anhydro-D-galactose, avoiding the formation of unwanted byproducts.[8]
-
Materials:
-
κ-carrageenan
-
κ-carrageenase
-
Sulfatases
-
α- and β-galactosidases
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
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Incubator
-
-
Protocol:
-
Depolymerization: Dissolve κ-carrageenan in the buffer and add κ-carrageenase. Incubate to produce neocarrageenan oligosaccharides.
-
Desulfation: Introduce specific sulfatases to the oligosaccharide mixture to remove sulfate (B86663) groups.
-
Monomerization: Add a combination of α- and β-galactosidases to hydrolyze the desulfated oligosaccharides into 3,6-Anhydro-D-galactose and D-galactose.
-
The reaction progress can be monitored by analyzing samples at different time points.
-
The final product can be purified using chromatographic techniques.
-
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the quantification of 3,6-Anhydro-D-galactose.[9]
-
Instrumentation:
-
HPLC system with a pump, injector, and a refractive index (RI) or ultraviolet (UV) detector.
-
Column: Aminex HPX-87H or a similar column suitable for sugar analysis.
-
-
Mobile Phase:
-
A dilute acid solution, such as 5 mM sulfuric acid.
-
-
Protocol:
-
Prepare standard solutions of 3,6-Anhydro-D-galactose of known concentrations to generate a calibration curve.
-
Prepare the sample solution, ensuring it is filtered before injection.
-
Set the column temperature (e.g., 60 °C) and the mobile phase flow rate (e.g., 0.55 mL/min).
-
Inject the standards and the sample onto the HPLC system.
-
Identify and quantify the 3,6-Anhydro-D-galactose peak in the sample by comparing its retention time and peak area to the calibration curve.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of 3,6-Anhydro-D-galactose, often after derivatization to increase its volatility.[10]
-
Protocol Overview:
-
Hydrolysis: The polysaccharide containing 3,6-Anhydro-D-galactose is first hydrolyzed.
-
Reduction: The resulting monosaccharides are reduced to their corresponding alditols.
-
Acetylation: The alditols are acetylated to form alditol acetates.
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Analysis: The alditol acetates are then analyzed by GC-MS. The fragmentation pattern in the mass spectrum allows for the identification and quantification of the original 3,6-Anhydro-D-galactose.
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Conclusion
3,6-Anhydro-D-galactose is a fascinating molecule with a rich chemistry and promising biological activities. Its unique structure, derived from the abundant natural resource of red algae, makes it a valuable target for research and development. The methodologies outlined in this guide for its production and analysis provide a foundation for further exploration of its potential in various fields, from the development of novel therapeutics to its use as a versatile building block in chemical synthesis. As research continues to uncover the full extent of its biological roles and applications, 3,6-Anhydro-D-galactose is poised to become an increasingly important molecule in the scientific landscape.
References
- 1. 3,6-Anhydrogalactose | C6H10O5 | CID 16069996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dextrauk.com [dextrauk.com]
- 3. 3,6-Anhydro-D-galactose | 14122-18-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic pathway of 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,6-Anhydro-L-galactose suppresses mouse lymphocyte proliferation by attenuating JAK-STAT growth factor signal transduction and G1-S cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
